molecular formula C27H20I2N2O2 B11704747 N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide)

N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide)

Cat. No.: B11704747
M. Wt: 658.3 g/mol
InChI Key: MWVBLXJZEGCKJG-UHFFFAOYSA-N
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Description

4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple iodine atoms and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the coupling of 4-iodobenzaldehyde with appropriate amines and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as copper iodide and solvents like dimethylformamide. The reaction temperature is usually maintained at elevated levels to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of iodine atoms with the nucleophile used .

Scientific Research Applications

4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms in the compound may facilitate binding to specific sites on proteins, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is unique due to its multi-iodinated structure, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and high reactivity.

Properties

Molecular Formula

C27H20I2N2O2

Molecular Weight

658.3 g/mol

IUPAC Name

4-iodo-N-[4-[[4-[(4-iodobenzoyl)amino]phenyl]methyl]phenyl]benzamide

InChI

InChI=1S/C27H20I2N2O2/c28-22-9-5-20(6-10-22)26(32)30-24-13-1-18(2-14-24)17-19-3-15-25(16-4-19)31-27(33)21-7-11-23(29)12-8-21/h1-16H,17H2,(H,30,32)(H,31,33)

InChI Key

MWVBLXJZEGCKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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